Diazoxide-d3 is classified as a pharmaceutical compound and a biochemical reagent. It is synthesized from diazoxide, which has the chemical formula and is recognized for its therapeutic applications in treating conditions related to blood sugar levels. Diazoxide-d3 serves as an internal standard for quantifying diazoxide in various biological samples, providing a reliable means of assessing drug concentrations in pharmacokinetic studies .
The synthesis of diazoxide-d3 involves the introduction of deuterium into the diazoxide molecule. This can be achieved through several methods, including:
The technical details of these methods often include optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
The molecular structure of diazoxide-d3 retains the core configuration of diazoxide but features deuterium atoms replacing certain hydrogen atoms. The structural formula can be represented as follows:
This modification results in a molecular weight increase due to the heavier isotopes. The presence of deuterium alters the compound's physical properties, including its stability and metabolic behavior.
Diazoxide-d3 can undergo several chemical reactions similar to those of its non-deuterated counterpart. Key reactions include:
These reactions are critical for developing derivatives with enhanced therapeutic profiles or altered bioavailability.
The mechanism of action of diazoxide-d3 mirrors that of diazoxide, functioning primarily as an ATP-sensitive potassium channel opener. It induces relaxation of vascular smooth muscle by preventing the closure of these channels, leading to vasodilation. This action results in decreased peripheral resistance and subsequently lowers blood pressure.
Additionally, diazoxide-d3 has been shown to influence insulin secretion from pancreatic beta cells by modulating ion channel activity, which is crucial for maintaining glucose homeostasis .
Diazoxide-d3 exhibits several notable physical and chemical properties:
These properties make diazoxide-d3 suitable for various analytical applications, particularly in pharmacokinetics .
Diazoxide-d3 serves multiple scientific purposes:
Diazoxide-d3 (CAS 1432063-51-8) is a stable isotopologue of the antihypoglycemic agent diazoxide, where three hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C₈H₄ClD₃N₂O₂S, with a precise molecular weight of 233.69 g/mol [1] [5]. This isotopic modification increases the molecular mass by 3 Da compared to non-deuterated diazoxide (230.68 g/mol), a critical feature for mass spectrometric differentiation. The compound exists as a light-brown solid with a melting point exceeding 300°C and exhibits slight solubility in dimethyl sulfoxide (DMSO) but negligible solubility in aqueous solutions [1] [6]. Storage recommendations specify refrigeration to maintain isotopic and chemical stability.
Table 1: Molecular Characteristics of Diazoxide-d3
Property | Diazoxide-d3 | Non-Deuterated Diazoxide |
---|---|---|
Molecular Formula | C₈H₄ClD₃N₂O₂S | C₈H₇ClN₂O₂S |
Molecular Weight (g/mol) | 233.69 | 230.68 |
CAS Number | 1432063-51-8 | 364-98-7 |
Melting Point | >300°C | 330–331°C (dec.) |
Solubility Profile | Slight in DMSO | Soluble in alkaline solutions |
Deuterium atoms are exclusively located at the 3-methyl group of the benzothiadiazine ring, as confirmed by the systematic name 7-chloro-3-(trideuteriomethyl)-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide [1] [3] [6]. This regioselective labeling minimizes isotopic scrambling and ensures metabolic stability during research applications. The methyl group (-CD₃) was strategically chosen due to its role in diazoxide’s metabolic pathway; deuteriation here impedes cytochrome P450-mediated oxidation, a common degradation route for non-deuterated compounds [3] [7]. Nuclear Magnetic Resonance (NMR) spectroscopy validates the absence of deuterium at other positions, with the methyl signal appearing as a singlet at ~2.3 ppm in ¹H-NMR spectra due to the quadrupolar moment of deuterium [5].
Structurally, diazoxide-d3 is nearly identical to its non-deuterated counterpart except for the deuteriated methyl group. However, this modification induces subtle but significant differences:
Table 2: Isotopic Effects on Key Parameters
Parameter | Diazoxide-d3 | Non-Deuterated Diazoxide |
---|---|---|
C-X Bond Length (X=H/D) | 1.085 Å (C-D) | 1.092 Å (C-H) |
Metabolic Half-life | Increased by ~20–30% | Baseline |
HPLC Retention Shift | +0.2 min (C18 column) | Reference |
Crystallography: While single-crystal X-ray diffraction data for diazoxide-d3 remains unpublished, its parent compound crystallizes in a monoclinic system (space group P2₁/c). The deuteriated analog is presumed to share similar lattice parameters, with deuterium substitution causing negligible unit cell volume changes (<1%) [1].
Spectroscopic Validation:
Table 3: Spectroscopic Signatures of Diazoxide-d3
Technique | Key Features | Validation Role |
---|---|---|
ESI-MS | [M+H]⁺ at m/z 234.7; isotopic cluster Δ3 Da | Molecular mass confirmation |
FT-IR | C-D stretch: 2150 cm⁻¹; S=O stretches unchanged | Deuteriation site specificity |
¹H-NMR (DMSO-d6) | Singlet at 2.3 ppm (-CD₃); absence of -CH₃ signal | Purity and deuterium enrichment |
Table 4: Commercial Availability of Diazoxide-d3
Supplier | Catalog Number | Purity | Price (1 mg) |
---|---|---|---|
Cayman Chemical | 29967 | >98% | $352 |
TRC | D417308 | >95% | $185 |
AK Scientific | 0121DY | >95% | $490 |
MedChemExpress | HY-B1140S | >99% | Quote-based |
Comprehensive Compound Nomenclature
Table 5: Systematic Synonyms for Diazoxide-d3
Synonym | Source |
---|---|
7-Chloro-3-(trideuteriomethyl)-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide | [1] |
Hyperstat D3 | [6] |
Sch-6783-d3 | [3] |
SRG-95213-d3 | [3] |
Desipramine Impurity 8 | [1] |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4